NolC protein is primarily found in Rhizobium species, which are well-known for their symbiotic relationships with legumes. These bacteria inhabit root nodules of host plants and are responsible for fixing nitrogen, thereby enriching the soil. The protein's expression is tightly regulated in response to environmental conditions and the metabolic state of the bacterial cell.
NolC belongs to a class of proteins involved in signal transduction and regulatory functions within bacterial cells. It can be classified under the category of regulatory proteins that modulate metabolic processes, particularly those related to nitrogen fixation.
The synthesis of NolC protein can be achieved through various methods, including recombinant DNA technology and cell-free protein synthesis systems. In laboratory settings, Escherichia coli is commonly used as a host for expressing NolC through plasmid transformation.
The molecular structure of NolC has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that NolC typically exhibits a multi-domain architecture that facilitates its regulatory functions.
NolC protein participates in several biochemical reactions crucial for nitrogen fixation. It acts as a regulatory molecule that influences the activity of nitrogenase by modulating its assembly and function.
NolC functions primarily as a regulatory protein that modulates nitrogenase activity in response to cellular signals. It binds to specific targets within the nitrogen fixation machinery, altering their activity based on the metabolic state of the bacterium.
NolC protein has significant implications in various fields:
The nolC gene was first identified in Rhizobium fredii strain USDA257 through mutagenesis studies investigating soybean (Glycine max) cultivar-specific nodulation. Researchers discovered that USDA257 failed to nodulate the soybean cultivar McCall, whereas a mutant strain (257DH5) carrying a Tn5 transposon insertion gained the ability to form nodules on this cultivar—though these nodules lacked nitrogen-fixing activity. Molecular characterization revealed the Tn5 insertion site resided within a 1,176 bp open reading frame designated nolC (nodulation locus C) [1] [6].
Sequence analysis determined that nolC encodes a protein with a deduced molecular weight of 43,564 Da. Despite its role in regulating host-specific nodulation, nolC showed no significant homology to known nodulation (nod) genes. Instead, it exhibited 61% sequence homology to Escherichia coli dnaJ, a gene encoding a 41 kDa heat-shock protein (Hsp40) involved in protein folding and stress response [1] [6]. This unexpected homology initially suggested a potential link between stress response and symbiosis regulation. The nomenclature "nolC" follows the convention for rhizobial genes involved in nodulation, with "C" indicating its sequential identification among such loci in R. fredii.
Table 1: Key Characteristics of nolC
Property | Detail |
---|---|
Organism | Rhizobium fredii USDA257 |
Gene Length | 1,176 bp |
Encoded Protein | nolC (43,564 Da) |
Sequence Homology | 61% identity to E. coli dnaJ (Hsp40) |
Discovery Method | Tn5 mutagenesis of strain USDA257 (mutant 257DH5) |
Key Phenotype of Mutant | Gains nodulation on soybean cv. McCall; nodules lack nitrogen fixation |
The nolC protein occupies a unique niche at the intersection of symbiotic signaling and conserved prokaryotic stress response machinery. Its primary biological significance stems from its domain architecture and evolutionary relationships:
Structural and Functional Homology to DnaJ:nolC belongs to the Hsp40/DnaJ protein family, characterized by a highly conserved J-domain responsible for interaction with the chaperone Hsp70 (DnaK). This domain facilitates critical protein-folding functions, including substrate binding, prevention of aggregation, and co-chaperone activity. Despite this structural conservation, functional divergence is evident. Unlike canonical DnaJ proteins induced by heat shock, nolC expression is not heat-inducible. Furthermore, R. fredii USDA257 and the nolC mutant 257DH5 produce identical heat-shock protein profiles (78, 70, 22, and 16 kDa proteins) under thermal stress, demonstrating that nolC does not directly function in the heat-shock response [1] [6].
Genetic Context and Regulation:The nolC locus is linked to other genes potentially involved in protein folding or stress response. A 9.4 kb EcoRI fragment containing nolC expresses both the 43 kDa nolC protein and a 78 kDa protein corresponding to the size of a major heat-shock protein (likely Hsp70/GroEL homolog). This physical linkage suggests co-regulation or functional interaction, though the exact nature remains unclear [1].
Localization and Essentiality:While not an essential gene for bacterial growth under standard laboratory conditions, nolC mutants exhibit pleiotropic effects. They display elevated constitutive levels of extracellular polysaccharides (EPS) and altered regulation of other symbiotic genes. This positions nolC within a regulatory network influencing bacterial cell surface properties and host interactions [7]. Protein localization predictions and homolog analyses suggest nolC is likely cytoplasmic, consistent with its role as a co-chaperone [10]. Its involvement in critical host-microbe interactions further underscores its biological importance beyond basic cellular maintenance.
Table 2: Comparison of nolC and Canonical DnaJ (Hsp40) Functions
Feature | Canonical DnaJ (Hsp40) | nolC Protein |
---|---|---|
Conserved J-domain | Yes | Yes |
Interaction with Hsp70 | Essential co-chaperone function | Presumed based on homology |
Response to Heat Shock | Strongly induced | Not induced |
Essential for Growth | Often essential in bacteria | Non-essential in free-living conditions |
Primary Function | Protein folding, stress response | Regulation of symbiosis, EPS production |
Genetic Linkage | Often clustered with dnaK and grpE | Linked to potential heat-shock gene (78 kDa) |
nolC plays a critical and complex role in governing the symbiotic relationship between Rhizobium fredii and legumes, particularly soybean. Its function is best understood as a negative regulator of nodulation in a cultivar-specific manner and a modulator of later symbiotic stages:
Cultivar-Specific Nodulation Restriction:Wild-type R. fredii USDA257 nodulates primitive soybean cultivars like Peking but fails to infect improved North American cultivars like McCall. Inactivation of nolC (e.g., in mutant 257DH5) reverses this restriction, enabling nodule formation on McCall. Crucially, while these nodules form, they lack nitrogen-fixing activity (measured by acetylene reduction assay), indicating nolC is necessary not for initial infection, but for preventing infection on incompatible hosts while potentially contributing to functional symbiosis development in compatible interactions [1] [7]. This suggests nolC acts as a specificity determinant, preventing energetically costly and futile nodulation events on non-hosts.
Modulation of Symbiotic Efficiency in Compatible Interactions:Even on nodulation-permissive hosts like Peking, nolC inactivation has profound effects. Nodules induced by nolC mutants exhibit:
Table 3: Phenotypes of R. fredii USDA257 nolC Mutants in Symbiosis
Host Soybean Cultivar | Wild-Type (nolC+) Phenotype | Mutant (nolC-) Phenotype | Key Consequences |
---|---|---|---|
McCall (Improved NA) | No nodule formation | Nodules form | Gain of nodulation competence but loss of specificity control; nodules non-fixing |
Peking (Primitive) | Nitrogen-fixing nodules | Nodules form but reduced nitrogen fixation | Reduced symbiotic efficiency; abnormal ultrastructure; altered plant gene expression (e.g., loss of VuA, reduced leghemoglobin) |
General | Normal EPS levels | Constitutively elevated EPS production | Potential altered biofilm formation, root adhesion |
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